An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-(2-propynyloxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-1-(2-propynyloxy)benzene is a halogenated aromatic ether with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a dichlorinated benzene ring and a propargyl ether functional group, makes it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed experimental protocol for its synthesis, and a discussion of its potential, yet currently uncharacterized, biological relevance.
Physicochemical Properties
A summary of the key physicochemical properties of 2,4-dichloro-1-(2-propynyloxy)benzene is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₉H₆Cl₂O | [1] |
| Molecular Weight | 201.05 g/mol | [1] |
| CAS Number | 17061-90-4 | |
| Appearance | Solid | [1] |
| Melting Point | 47-49 °C | |
| Boiling Point | 275.5 °C at 760 mmHg | |
| Density | 1.304 g/cm³ | |
| Flash Point | 117.6 °C | [2] |
| LogP | 3.00540 | [2] |
| Vapor Pressure | 0.00853 mmHg at 25°C | [2] |
Experimental Protocols
Synthesis of 2,4-dichloro-1-(2-propynyloxy)benzene
The synthesis of 2,4-dichloro-1-(2-propynyloxy)benzene can be achieved through a nucleophilic substitution reaction between 2,4-dichlorophenol and propargyl bromide. This method is a common and efficient way to form aryl propargyl ethers.[1]
Materials:
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2,4-Dichlorophenol
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Propargyl bromide
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Potassium carbonate (K₂CO₃)
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Acetone
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Diethyl ether
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Saturated sodium bicarbonate solution
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1.0 equivalent) in acetone.
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Addition of Base: Add potassium carbonate (1.5 equivalents) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.
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Addition of Alkylating Agent: To the stirred suspension, add propargyl bromide (1.2 equivalents) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
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Extraction: Dissolve the residue in diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude 2,4-dichloro-1-(2-propynyloxy)benzene can be further purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Analytical Characterization
The identity and purity of the synthesized 2,4-dichloro-1-(2-propynyloxy)benzene can be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule by identifying the chemical shifts and coupling constants of the protons and carbons.
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the C-O-C ether linkage and the C≡C triple bond of the propargyl group.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature regarding the biological activities and the signaling pathways directly modulated by 2,4-dichloro-1-(2-propynyloxy)benzene. While studies on related compounds, such as other dichlorobenzene derivatives, suggest potential biological effects, direct experimental evidence for the target compound is not available. Researchers in drug discovery and development are encouraged to perform in vitro and in vivo studies to elucidate the biological targets and mechanisms of action of this compound.
Mandatory Visualization
As there is no described signaling pathway for 2,4-dichloro-1-(2-propynyloxy)benzene, the following diagram illustrates the experimental workflow for its synthesis and purification.
